molecular formula C7H9NO3 B1626255 2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI) CAS No. 339364-13-5

2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI)

Cat. No.: B1626255
CAS No.: 339364-13-5
M. Wt: 155.15 g/mol
InChI Key: URCKRNYEIPPEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI) is a chemical compound with the molecular formula C7H9NO3 It is characterized by the presence of a pyridine ring substituted with a methoxy group and a hydroxymethyl group, along with an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI) typically involves the oxidation of 2-Pyridinemethanol, 3-methoxy-. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the N-oxide functional group.

Industrial Production Methods

Industrial production of 2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI) may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI) can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

    Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.

    Substitution: The methoxy and hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Higher-order N-oxides.

    Reduction: 2-Pyridinemethanol, 3-methoxy-.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI) involves its interaction with molecular targets such as enzymes and receptors. The N-oxide functional group can participate in redox reactions, influencing the compound’s biological activity. The methoxy and hydroxymethyl groups can also modulate the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinemethanol, 3-methoxy-: Lacks the N-oxide functional group.

    2-Pyridinemethanol, 4-methoxy-, 1-oxide: Similar structure but with a different substitution pattern.

    2-Pyridinemethanol, 3-ethoxy-, 1-oxide: Contains an ethoxy group instead of a methoxy group.

Uniqueness

2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI) is unique due to the presence of both the methoxy and N-oxide functional groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

(3-methoxy-1-oxidopyridin-1-ium-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-11-7-3-2-4-8(10)6(7)5-9/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCKRNYEIPPEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C([N+](=CC=C1)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480747
Record name 2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339364-13-5
Record name 2-Pyridinemethanol, 3-methoxy-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339364-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI)
Reactant of Route 2
Reactant of Route 2
2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI)
Reactant of Route 3
2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI)
Reactant of Route 4
Reactant of Route 4
2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI)
Reactant of Route 5
Reactant of Route 5
2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI)
Reactant of Route 6
2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.